N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
The compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a 2-methoxyphenyl group and at position 1 with an N-(2-methoxyethyl)acetamide side chain. This structure combines a heterocyclic dione system with methoxy and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 2-methoxyethyl group may enhance solubility, while the aromatic methoxy substituent could influence binding affinity through hydrophobic or π-π interactions .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-25-9-8-19-15(22)11-20-13-7-10-27-16(13)17(23)21(18(20)24)12-5-3-4-6-14(12)26-2/h3-7,10H,8-9,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBICWNARCNXFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidines are known to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
- Antioxidant Properties : Certain derivatives have shown the ability to scavenge free radicals, suggesting a role in mitigating oxidative stress.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant | Scavenges free radicals |
Case Studies
-
Anticancer Screening :
A study conducted on multicellular spheroids demonstrated the anticancer potential of this compound. The compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The study highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy . -
Mechanistic Insights :
Further investigations into the mechanisms revealed that the compound affects cell cycle progression and induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
Target Compound
- Core: Thieno[3,2-d]pyrimidine-2,4-dione.
- Substituents :
- Position 3: 2-Methoxyphenyl.
- Position 1: N-(2-methoxyethyl)acetamide.
- Key Functional Groups : Two methoxy groups, acetamide linkage, and a dione system.
Analog 1: 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide ()
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- Position 2: Sulfanyl-acetamide.
- Position 3: Ethyl and methyl groups.
- Key Differences: Sulfur atom position in the thieno ring (2,3-d vs. 3,2-d), ethyl/methyl substituents instead of methoxy groups. This may reduce polarity compared to the target compound .
Analog 2: N-(3,4-Dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide ()
- Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
- Substituents :
- Position 3: N-(3,4-dimethoxyphenyl)acetamide.
- Position 6: Ethyl and methoxy groups.
- Key Differences: Replacement of thieno with pyrido ring introduces a nitrogen atom, altering electronic properties. Additional ethyl group increases lipophilicity .
Analog 3: 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide Derivatives ()
- Core: Thiazolidinedione linked to methoxyphenoxy-acetamide.
- Substituents : Varied N-substituents (e.g., nitro phenyl).
- Key Differences: Thiazolidinedione moiety replaces thieno-pyrimidine, which is associated with hypoglycemic activity. The methoxyphenoxy group may enhance π-stacking .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
